4-氨基-2-(甲硫基)嘧啶-5-甲酸

描述

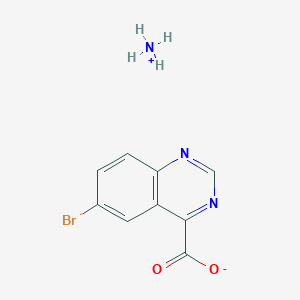

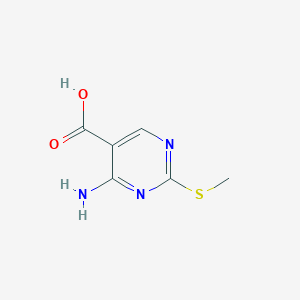

Molecular Structure Analysis

The molecular weight of “4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid” is 185.20 . The InChI string representation of its structure is1S/C6H7N3O2S/c1-12-6-8-2-3 (5 (10)11)4 (7)9-6/h2H,1H3, (H,10,11) (H2,7,8,9) . Physical And Chemical Properties Analysis

“4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid” is a solid substance . Its molecular weight is 185.20 . The InChI string representation of its structure is1S/C6H7N3O2S/c1-12-6-8-2-3 (5 (10)11)4 (7)9-6/h2H,1H3, (H,10,11) (H2,7,8,9) .

科学研究应用

Pharmaceutical Intermediates

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: is primarily used as an intermediate in pharmaceutical research. It serves as a building block for the synthesis of more complex compounds that have potential therapeutic applications .

Organic Synthesis

This compound is involved in organic synthesis processes, particularly in the construction of pyrimidine rings which are crucial in many drug molecules. Its reactivity with various reagents allows for the creation of diverse organic molecules .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid can be used to develop new pesticides or herbicides. Its structural motif is common in many biologically active compounds .

Material Science

Researchers explore the use of this compound in material science for the development of novel materials with specific electronic or photonic properties, due to its potential to act as a stabilizing agent in various chemical reactions .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry applications, such as chromatography and spectrometry, to identify or quantify other substances .

Biochemistry Research

In biochemistry, 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid may be used to study enzyme interactions with pyrimidine derivatives or to investigate cellular processes that involve pyrimidine metabolism .

作用机制

Target of Action

Similar compounds have been used in the preparation of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating hiv infection .

Mode of Action

It’s worth noting that related pyrimidine derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .

Biochemical Pathways

Related 2-aminopyrimidine-4-carboxylic acid is a substrate of the enzyme lathyrine synthase, and a precursor of the pyrimidine moiety of the non-protein amino acid lathyrine .

Result of Action

Some related compounds have shown selective action towards certain cell lines .

未来方向

属性

IUPAC Name |

4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBVZYNKWONVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622722 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | |

CAS RN |

771-81-3 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)